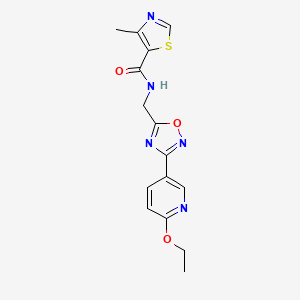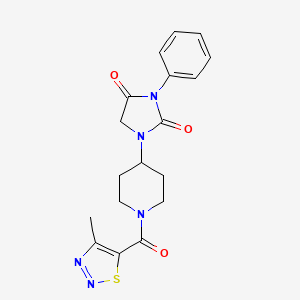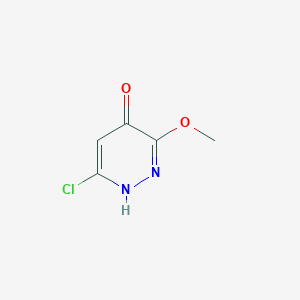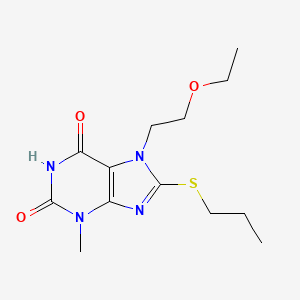![molecular formula C18H19N3OS B2628484 3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 912622-59-4](/img/structure/B2628484.png)
3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide, also known as 3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. The thiazolo[5,4-b]pyridine moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation. Specifically, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell growth and survival . The inhibition of PI3K can lead to the suppression of tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The thiazole ring in the compound contributes to its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a wide range of microbial pathogens, including bacteria and fungi . This compound could be explored further for its potential use in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Effects
Research has indicated that thiazole-containing compounds can exhibit significant anti-inflammatory effects. This is due to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . The anti-inflammatory properties of this compound could be beneficial in treating various inflammatory diseases, including arthritis and inflammatory bowel disease.
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective effects. Thiazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis . This makes the compound a candidate for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. They can inhibit viral replication by targeting viral enzymes and proteins . This compound could be explored for its potential to act against various viral infections, including those caused by influenza and herpes viruses.
Antioxidant Potential
The presence of the thiazole ring can contribute to the compound’s antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals . This compound could be studied for its ability to scavenge free radicals and protect against oxidative stress-related diseases.
Antidiabetic Effects
Some thiazole derivatives have shown promise in managing diabetes by modulating glucose metabolism and improving insulin sensitivity . This compound could be investigated for its potential to develop new antidiabetic drugs, offering an alternative to current treatments.
Antifungal Activity
The compound’s structure also suggests potential antifungal activity. Thiazole derivatives have been effective against various fungal pathogens . This could be particularly useful in developing treatments for fungal infections, which are becoming increasingly common and resistant to existing antifungal drugs.
Mechanism of Action
Target of Action
The primary target of the compound 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through a strong charged interaction between the compound and a key residue in PI3K, Lys802 . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which enhances this interaction .
Biochemical Pathways
By inhibiting PI3K, 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, and its disruption can lead to cell growth inhibition and apoptosis .
Pharmacokinetics
The compound’s solubility and stability suggest it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of PI3K by 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide leads to a decrease in cell proliferation and an increase in apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive PI3K, such as certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide. For instance, the compound’s stability and solubility can be affected by pH and temperature . Additionally, the presence of other substances in the body, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .
properties
IUPAC Name |
3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11(2)9-16(22)20-15-10-13(7-6-12(15)3)17-21-14-5-4-8-19-18(14)23-17/h4-8,10-11H,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDRFHFNZMFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)


![3-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2628415.png)





![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
